molecular formula C8H12N2O4 B185404 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid CAS No. 590380-54-4

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

Cat. No.: B185404
CAS No.: 590380-54-4
M. Wt: 200.19 g/mol
InChI Key: MGEFIOXTZYMZPX-UHFFFAOYSA-N
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Description

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a chemical compound with the molecular formula C₈H₁₂N₂O₄. It is characterized by the presence of a piperazine ring and a butanoic acid moiety, both of which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid typically involves the reaction of piperazine derivatives with butanoic acid derivatives under controlled conditions. One common method involves the use of 3-oxopiperazine and butanoic acid in the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEFIOXTZYMZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356805
Record name 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590380-54-4
Record name 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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